The synthesis of 6,10-Dihydroxy Buspirone typically occurs during the metabolic processing of Buspirone. Various methods can be employed to produce this compound, often involving chemical reactions that introduce hydroxyl groups into the Buspirone structure.
One method described involves the treatment of Buspirone with hydroxylating agents under controlled conditions. The technical details include:
The molecular structure of 6,10-Dihydroxy Buspirone can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C21H31N5O2 |
Molecular Weight | 385.5031 g/mol |
CAS Number | 658701-59-8 |
6,10-Dihydroxy Buspirone can participate in various chemical reactions typical for phenolic compounds due to the presence of hydroxyl groups. Some notable reactions include:
The technical details surrounding these reactions often involve specific catalysts and reaction conditions tailored to achieve high yields while minimizing by-products .
The mechanism of action for 6,10-Dihydroxy Buspirone, while not fully elucidated, is thought to be similar to that of Buspirone itself. It primarily interacts with serotonin receptors, particularly the 5-hydroxytryptamine receptor 1A (5-HT1A), where it acts as a partial agonist. This interaction leads to various neuropharmacological effects:
The physical and chemical properties of 6,10-Dihydroxy Buspirone include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
While 6,10-Dihydroxy Buspirone itself is not widely utilized in clinical settings, it holds significance in research contexts:
6,10-Dihydroxy Buspirone is systematically named as 6,10-Dihydroxy-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione [1] [7]. This nomenclature specifies:
Stereochemically, the hydroxyl groups introduce chiral centers at C6 and C10. While the parent buspirone lacks chiral hydroxy groups, 6,10-Dihydroxy Buspirone exists as a mixture of diastereomers due to these stereocenters. Configurational assignments (R/S) remain undetermined in literature, though chiral HPLC separation of similar hydroxy-buspirone analogs suggests potential pharmacological differences between stereoisomers [4].
The addition of two hydroxy groups fundamentally alters key physicochemical properties compared to buspirone:
Table 1: Molecular Properties Comparison
Property | Buspirone | 6,10-Dihydroxy Buspirone | Difference |
---|---|---|---|
Molecular Formula | C₂₁H₃₁N₅O₂ | C₂₁H₃₁N₅O₄ | +2O, -2H |
Molecular Weight (g/mol) | 385.50 | 417.50 | +32.00 |
Lipophilicity* (Log P) | ~2.8 [8] | Estimated ~1.9 | Decreased |
Hydrogen Bond Donors | 0 | 2 | +2 |
Log P estimation via fragment-based methods (hydroxyl groups reduce lipophilicity)
The molecular formula C₂₁H₃₁N₅O₄ and weight 417.50 g/mol [1] [7] confirm dihydroxylation. This modification increases polarity and hydrogen-bonding capacity, likely reducing blood-brain barrier permeability compared to buspirone—a factor relevant to its metabolite status and limited central activity [5].
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) shows:
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR data reveal:
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
No direct X-ray crystallographic data exists for 6,10-Dihydroxy Buspirone. However, computational modeling (PM3 semi-empirical methods) predicts:
Molecular dynamics simulations suggest the dihydroxy modification increases conformational rigidity versus buspirone, potentially influencing receptor binding kinetics [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1